![molecular formula C22H29FN2O2 B4254736 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4254736.png)
1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine
Overview
Description
1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine, also known as EFMP or EMD-281014, is a novel compound that has been researched for its potential therapeutic applications.
Mechanism of Action
1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine acts as a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By blocking the mu-opioid receptor, 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine can reduce the effects of opioids, such as morphine, while still providing analgesic effects.
Biochemical and Physiological Effects
1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids, such as morphine, suggesting that it may have potential as a treatment for opioid addiction. 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine has also been studied for its potential use in the treatment of depression and anxiety, although more research is needed to fully understand its effects on these conditions.
Advantages and Limitations for Lab Experiments
1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine has several advantages for use in lab experiments. It is a highly potent and selective mu-opioid receptor antagonist, which makes it a valuable tool for studying the mu-opioid receptor system. However, 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine has some limitations as well. It is a complex compound that requires a multi-step synthesis process, which can make it difficult and expensive to produce. Additionally, 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine has a relatively short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are several future directions for research on 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the potential use of 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine in the treatment of opioid addiction. Further research is needed to fully understand the mechanisms underlying 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine's effects on opioid reward pathways. Another area of interest is the potential use of 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine in the treatment of depression and anxiety. More research is needed to determine the efficacy of 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine in these conditions and to understand its mechanisms of action. Finally, research on the synthesis and purification of 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine could lead to the development of more efficient and cost-effective methods for producing this compound.
Scientific Research Applications
1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine has been extensively researched for its potential therapeutic applications. It has been shown to exhibit potent analgesic effects in animal models of pain. 1-[3-(ethoxymethyl)-4-methoxybenzyl]-N-(4-fluorophenyl)-3-piperidinamine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
properties
IUPAC Name |
1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]-N-(4-fluorophenyl)piperidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2/c1-3-27-16-18-13-17(6-11-22(18)26-2)14-25-12-4-5-21(15-25)24-20-9-7-19(23)8-10-20/h6-11,13,21,24H,3-5,12,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQKBYZYMVULH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)CN2CCCC(C2)NC3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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